molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8

1,3-Diazabicyclo[1.1.1]pentane

Cat. No.: B14461564
CAS No.: 71634-25-8
M. Wt: 70.09 g/mol
InChI Key: OJEYRGWSNAGXCC-UHFFFAOYSA-N
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Description

Evolution of Bicyclo[1.1.1]pentane Chemistry

The journey of BCP chemistry began with its initial synthesis, which was a considerable synthetic challenge. nih.gov For a long time, BCPs were primarily of academic interest. A significant breakthrough in the field was the development of practical synthetic routes, particularly those involving the highly strained precursor, [1.1.1]propellane. nih.gov The ability to functionalize the bridgehead positions of the BCP core has been crucial to its adoption in various fields. acs.orgnih.gov Modern synthetic methods, including photoredox catalysis, have further expanded the accessibility and diversity of BCP derivatives. nih.gov

Significance of Three-Dimensional Scaffolds in Organic Synthesis

In the realm of organic synthesis, particularly in drug discovery, there has been a paradigm shift from flat, two-dimensional molecules to more complex, three-dimensional scaffolds. Three-dimensional molecules often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide a better fit for the three-dimensional binding sites of biological targets. The rigidity of scaffolds like BCP allows for a precise and predictable orientation of substituents in space.

Role of Bicyclo[1.1.1]pentanes in Expanding Chemical Space

Bicyclo[1.1.1]pentanes have emerged as valuable building blocks for expanding the accessible chemical space for drug discovery and materials science. nih.gov They are frequently employed as bioisosteres for common structural motifs like para-substituted benzene (B151609) rings and tert-butyl groups. acs.orgrsc.org This substitution can lead to compounds with improved pharmacological profiles. researchgate.net The unique linear and rigid nature of the BCP core has also made it a candidate for use as a molecular rod in materials science. nih.gov The development of methods for synthesizing heteroatom-substituted BCPs is an ongoing area of research, aiming to further broaden the diversity of available three-dimensional scaffolds. rsc.org

Due to the limited information available, a detailed discussion on the specific research findings, synthesis, and properties of 1,3-diazabicyclo[1.1.1]pentane cannot be provided at this time. The scientific community's focus has predominantly been on the carbocyclic BCP and its immediate derivatives, leaving the chemistry of its diaza-analogue a frontier yet to be explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71634-25-8

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

1,3-diazabicyclo[1.1.1]pentane

InChI

InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2

InChI Key

OJEYRGWSNAGXCC-UHFFFAOYSA-N

Canonical SMILES

C1N2CN1C2

Origin of Product

United States

Synthetic Methodologies for Nitrogen Functionalized Bicyclo 1.1.1 Pentanes

Strategies Involving [1.1.1]Propellane as a Precursor

[1.1.1]Propellane is a highly strained molecule that serves as a common and versatile precursor for functionalized BCPs. acs.orgccspublishing.org.cn Its unique electronic structure, characterized by a weak central carbon-carbon bond, allows it to readily undergo ring-opening reactions with radical and anionic species. acs.orgrhhz.net This reactivity is the foundation for numerous methods designed to install nitrogen-containing groups at the bridgehead positions of the BCP core.

Radical additions to [1.1.1]propellane are a prevalent strategy for forming functionalized BCPs, largely because radicals tend to react more readily with the strained cage than their anionic counterparts. acs.orgccspublishing.org.cn The process involves the homolytic cleavage of the central C1–C3 bond, which generates a stable bicyclo[1.1.1]pentyl radical intermediate that can be trapped by various reagents. ccspublishing.org.cnrhhz.net

A novel, metal-free, three-component azidoheteroarylation of [1.1.1]propellane has been developed for the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes. rsc.orgrsc.org This method allows for the direct installation of an azide (B81097) group, which is a versatile handle for further synthetic transformations. rsc.orgresearchgate.net The reaction proceeds via the generation of an azido (B1232118) radical from the interaction of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and trimethylsilyl (B98337) azide (TMSN₃). rsc.orgrsc.org This azido radical then adds to [1.1.1]propellane to form a bridgehead BCP radical intermediate. The subsequent trapping of this radical by a heterocycle yields the 1,3-disubstituted BCP product. rsc.orgrsc.org This strategy is noted for its mild reaction conditions and provides an efficient route to valuable azide-containing BCPs. rsc.orgresearchgate.net

Table 1: Azidoheteroarylation of [1.1.1]Propellane with Various Heterocycles

EntryHeterocycleProductYield (%)
1Pyridine (B92270)1-azido-3-(pyridin-2-yl)bicyclo[1.1.1]pentane75
2Thiophene1-azido-3-(thiophen-2-yl)bicyclo[1.1.1]pentane82
3Furan1-azido-3-(furan-2-yl)bicyclo[1.1.1]pentane68
4Benzothiazole1-azido-3-(benzothiazol-2-yl)bicyclo[1.1.1]pentane88

Data sourced from studies on azidoheteroarylation processes. rsc.orgrsc.org

Multicomponent radical reactions provide a highly efficient means of constructing complex, functionalized BCPs in a single step. acs.orgrsc.org One such approach is the iron(II)-catalyzed carboamination of [1.1.1]propellane. ccspublishing.org.cnnih.gov In this process, a hydrazyl reagent acts as a radical precursor, which adds to propellane to form a BCP radical. This intermediate is then trapped by an acceptor like di-tert-butyl azodicarboxylate to yield a multifunctionalized BCP derivative that can be converted to a 3-substituted BCP-amine. ccspublishing.org.cnacs.org

Another powerful strategy involves a dual photoredox and copper catalysis system for the three-component radical coupling of [1.1.1]propellane. ccspublishing.org.cnrhhz.net This method allows for the one-step synthesis of diverse BCP derivatives by combining radical precursors (generating alkyl, acyl, or sulfonyl radicals) with various N-, P-, and S-nucleophiles. rhhz.net The reaction is notable for its broad substrate scope, good functional group tolerance, and rapid reaction times, making it suitable for the late-stage functionalization of complex molecules like drugs and natural products. rhhz.net

Table 2: Examples of Multicomponent Radical Coupling Reactions with [1.1.1]Propellane

Catalyst SystemRadical PrecursorNucleophile/AcceptorProduct TypeReference
Iron(II) PhthalocyanineHydrazyl ReagentDi-tert-butyl azodicarboxylateCarboaminated BCP ccspublishing.org.cn
Dual Photoredox/CopperAlkyl HalideAmineAmino-alkylated BCP rhhz.net
Dual Photoredox/CopperAcyl ChlorideSulfonamideAcyl-sulfonamidated BCP rhhz.net

Visible-light photoredox catalysis has emerged as a transformative tool for generating radicals under mild conditions, enabling new types of transformations for BCP synthesis. acs.org This approach has been successfully applied to the functionalization of the C-C sigma bond in [1.1.1]propellane. acs.org For instance, the divergent construction of 1,3-disubstituted bicyclo[1.1.1]pentylamines can be achieved through a visible-light-promoted radical strain-release functionalization strategy. rhhz.netscispace.com

In this methodology, N-substituted amides serve as precursors to amidyl radicals upon interaction with an excited photocatalyst. rhhz.net These electrophilic nitrogen-centered radicals readily add to [1.1.1]propellane, cleaving the central bond to form a BCP radical intermediate. scispace.comresearchgate.net This intermediate can then be trapped by various radical acceptors (SOMOphiles) in a multicomponent cascade, leading to a diverse array of amino-functionalized BCPs. rhhz.netresearchgate.net This umpolung approach to amination provides rapid access to novel building blocks that are valuable as p-substituted aniline (B41778) bioisosteres. rhhz.netresearchgate.net

Table 3: Photoredox-Catalyzed Amination of [1.1.1]Propellane

PhotocatalystAmide PrecursorTrapping AgentProduct
fac-[Ir(ppy)₃]N-Boc-glycine derivativeTEMPOAmino-functionalized BCP
4CzIPNN-PhenylacetamideAryl iodideAryl-aminated BCP
Eosin YN-VinylsulfonamideAlkyl bromideAlkyl-aminated BCP

Representative data compiled from photoredox catalysis literature. rhhz.netacs.org

While radical additions are more common, the reaction of [1.1.1]propellane with anionic nucleophiles also provides a key pathway to functionalized BCPs. acs.orgwiley.com These reactions typically involve the addition of a heteroatom- or carbon-centered anion to the strained central bond, followed by quenching or further functionalization. acs.org

A notable example of anionic addition is the reaction of [1.1.1]propellane with 2-azaallyl anions. ccspublishing.org.cnupenn.edu These anions, generated in situ from the deprotonation of N-benzyl ketimines, react rapidly with [1.1.1]propellane at room temperature. ccspublishing.org.cnupenn.edu The reaction provides straightforward access to BCP benzylamine (B48309) derivatives, which are analogues of medicinally relevant diaryl methanamines. upenn.edu

The reaction proceeds with a broad substrate scope and high yields. ccspublishing.org.cn Mechanistic studies suggest the formation of a BCP carbanion intermediate, which can be protonated to yield the terminal BCP benzylamine. upenn.edu This methodology has been extended to a three-component reaction where the intermediate BCP carbanion is trapped by a boronate ester, yielding highly valuable 1,3-difunctionalized BCPs containing both a benzylamine and a versatile boronate handle for subsequent cross-coupling reactions. upenn.edursc.org

Table 4: Synthesis of BCP Benzylamines via 2-Azaallyl Anion Addition

N-Benzyl Ketimine Substituent (Aryl)BaseProductYield (%)
PhenylLiHMDSN-(phenyl(bicyclo[1.1.1]pentan-1-yl)methyl)aniline95
4-MethoxyphenylKHMDSN-((4-methoxyphenyl)(bicyclo[1.1.1]pentan-1-yl)methyl)aniline92
2-NaphthylNaHMDSN-((naphthalen-2-yl)(bicyclo[1.1.1]pentan-1-yl)methyl)aniline88
3-PyridylLiHMDSN-((pyridin-3-yl)(bicyclo[1.1.1]pentan-1-yl)methyl)aniline78

Data based on studies by the Walsh group. ccspublishing.org.cnupenn.edu

Anionic Addition Pathways

Organometallic Additions and Subsequent Nitrogen Functionalization

A prominent strategy for creating 1,3-disubstituted BCPs involves the initial addition of an organometallic reagent to the highly strained central bond of [1.1.1]propellane. This forms a bicyclo[1.1.1]pentyl-metal intermediate, which can then be trapped by a suitable electrophile.

One approach involves the addition of organometallic reagents like Grignard reagents to [1.1.1]propellane. nih.govresearchgate.net For instance, the addition of a Grignard reagent can be followed by an asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution to yield α-chiral BCPs. researchgate.net Similarly, the addition of magnesium amides to [1.1.1]propellane generates a BCP-magnesium amide intermediate. This species can then react with various alkyl electrophiles, providing direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines under mild conditions that tolerate a range of functional groups. researchgate.net This two-step, one-pot method streamlines the synthesis of important BCP building blocks. researchgate.net

The use of organocuprates, also known as Gilman reagents, represents another facet of this methodology. masterorganicchemistry.com While typically less reactive towards ketones than Grignards, organocuprates are effective nucleophiles for conjugate additions and S_N2 reactions. masterorganicchemistry.com The addition of zinc enolate or allylzinc species to [1.1.1]propellane, followed by reaction with an electrophile, also provides a pathway to disubstituted BCPs. nih.gov These methods often feature the use of highly reactive organometallics and may require specific conditions, such as heating in sealed tubes. acs.org

Electrophilic Activation of [1.1.1]Propellane for Nitrogen Substitution

While additions of anionic and radical species to [1.1.1]propellane are common, its direct electrophilic activation has historically been challenging due to the propensity of the resulting BCP cation to decompose. d-nb.infonih.gov However, recent advancements have established viable pathways for the electrophilic amination of propellane.

One successful strategy involves the use of electrophilic nitrogen-radicals. nih.govexlibrisgroup.com.cnwiley.com A photocatalytic approach can generate these nitrogen-radicals, which then undergo a strain-release reaction with [1.1.1]propellane. nih.govwiley.com This method facilitates the creation of diverse functionalized bicyclo[1.1.1]pentylamines and can be integrated into multicomponent cascades. nih.govwiley.com Another innovative method involves the azidoheteroarylation of [1.1.1]propellane under metal-free conditions. rsc.org An azido radical, generated from phenyliodine(III) diacetate (PIDA) and trimethylsilyl azide (TMSN₃), adds to propellane to form a carbon-centered radical intermediate, which is then trapped by a heterocycle. This directly installs the versatile azido group onto the BCP framework. rsc.org

A significant breakthrough in overcoming the challenge of BCP cation instability is the use of halogen bond complexes. d-nb.infonih.govresearchgate.net This strategy enables the reaction of [1.1.1]propellane with electron-neutral nucleophiles like anilines and azoles. d-nb.inforesearchgate.net By forming a complex between propellane and a halogen bond donor, such as N-iodosuccinimide (NIS), the central bond of propellane is activated towards nucleophilic attack without causing the cage to decompose. d-nb.infonih.gov

Computational studies have shown that the halogen bonding interaction is crucial, promoting the desired nucleophilic attack while maintaining the stability of the BCP cage. d-nb.infonih.govresearchgate.net This method has been successfully applied to a range of nucleophiles, including primary anilines, N-alkyl and N-aryl secondary anilines, and various azoles. d-nb.info Photoinduced, halogen bond-initiated strategies have also been developed for the difunctionalization of propellane, generating nucleophilic α-aminoalkyl radicals that add to the cage. nih.govwiley.comresearchgate.net

Functionalization of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

While [1.1.1]propellane is a valuable precursor, its instability and need for cryogenic storage can be limitations. nih.gov In contrast, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid that serves as an excellent alternative feedstock for synthesizing functionalized BCPs. nih.govacs.org DIBCP is readily prepared from the reaction of [1.1.1]propellane with iodine. chemrxiv.org

Nucleophilic Substitution Reactions with Nitrogen-Containing Nucleophiles

DIBCP is amenable to nucleophilic substitution reactions, providing a direct route to nitrogen-functionalized BCPs. nih.govacs.orglboro.ac.uk This approach has been used with a wide array of nitrogen nucleophiles, including pyridines, quinolines, isoquinolines, pyrazoles, and tertiary amines. nih.govacs.orgchemrxiv.orglboro.ac.uk The reactions are typically performed under mild conditions and often result in products that can be isolated through simple filtration and trituration. acs.org

The reaction of DIBCP with various nitrogen-containing heteroarenes leads to the formation of stable BCP salts. nih.govacs.org This transformation exhibits a broad substrate scope and generally produces good to excellent yields. acs.orgchemrxiv.orgchemrxiv.org

The reaction with pyridine derivatives is particularly effective. acs.orglboro.ac.uk A range of substituted pyridines, including those with electron-donating and electron-withdrawing groups, react cleanly with DIBCP to form the corresponding bicyclo[1.1.1]pentylpyridinium salts. acs.org Even sterically hindered pyridines, such as 2-methylpyridine (B31789) and 2,3-cyclopentapyridine, provide the desired salts in good yields. acs.org Similarly, quinolines, isoquinolines, and pyrazoles have been successfully employed as nucleophiles to generate novel BCP salts that are isosteres of medicinally relevant aryl-heterocyclic salts. nih.govacs.org Detailed mechanistic studies, supported by computational analysis, suggest that the reaction proceeds through a key carbocation intermediate that is stabilized by two nucleophile molecules. nih.govacs.org

Table 1: Examples of BCP Salt Formation from DIBCP
NucleophileProduct TypeYield (%)Reference
PyridinePyridinium (B92312) Salt77 acs.org
4-MethoxypyridinePyridinium Salt91 lboro.ac.uk
2-MethylpyridinePyridinium Salt69 acs.org
QuinolineQuinolinium Salt88 chemrxiv.org
IsoquinolineIsoquinolinium Salt93 acs.org
1-MethylpyrazolePyrazolium (B1228807) Salt69 acs.org
TriethylamineAmmonium Salt77 chemrxiv.org

The synthetic utility of the BCP salts is further highlighted by their conversion into other valuable nitrogen-containing heterocyclic analogues. nih.govchemrxiv.orgchemrxiv.org Specifically, bicyclo[1.1.1]pentylpyridinium and -quinolinium salts can be cleanly transformed into N-substituted pyridinone and quinolinone derivatives. nih.govlboro.ac.ukchemrxiv.orgchemrxiv.org These transformations provide practical synthetic routes to novel isosteres of existing pharmaceuticals and other high-value chemicals. nih.govlboro.ac.uk For example, this methodology has been used to access BCP-quinolinones, which are of interest for their potential applications in medicinal chemistry. lboro.ac.uk This demonstrates that the BCP salts are not merely final products but also versatile intermediates for accessing a broader range of complex, three-dimensional structures. nih.govlboro.ac.uk

Synthesis via Bicyclo[1.1.0]butane (BCB) Transformations

The high strain energy inherent in bicyclo[1.1.0]butanes (BCBs) makes them versatile building blocks for constructing more complex bicyclic systems, including bicyclo[1.1.1]pentanes. chinesechemsoc.org Their unique reactivity, stemming from the highly strained central C-C bond which exhibits olefin-like characteristics, allows for a variety of cycloaddition and insertion reactions. chinesechemsoc.orgnih.gov

Cycloaddition Strategies for Nitrogen-Containing Scaffolds

The strain-release reactivity of BCBs is effectively harnessed in cycloaddition reactions to build nitrogen-containing bicyclic scaffolds. chinesechemsoc.org A notable strategy involves the Brønsted acid-catalyzed aza-(3+2) cycloaddition. This method can be used to generate azabicyclo[2.1.1]hexanes (aza-BCHs), which are valuable precursors to bridge-functionalized BCPs. chinesechemsoc.org These aza-BCHs can subsequently undergo a nitrogen-atom deletion reaction to yield the desired BCP core. chinesechemsoc.orgnih.gov This approach highlights the utility of BCB cycloadditions in creating key intermediates for nitrogenated BCPs. While direct cycloadditions of BCBs with alkenes to form bicyclo[2.1.1]hexanes are known, strategies specifically targeting direct nitrogen incorporation into the BCP framework via cycloaddition are an area of ongoing development. nih.gov

Carbene Insertion Reactions for Nitrogenated Bicyclo[1.1.1]pentanes

Carbene insertion into the central, interbridgehead bond of bicyclo[1.1.0]butanes is a primary and scalable method for constructing the bicyclo[1.1.1]pentane framework. nih.govwiley.com This strategy has been particularly effective for installing halogen substituents, which can serve as handles for further functionalization. wiley.com

A common application of this method involves the insertion of dihalocarbenes (e.g., dichlorocarbene (B158193) or dibromocarbene) into the BCB core. nih.govwiley.comrsc.org The resulting gem-dihalo-bicyclo[1.1.1]pentanes can then be subjected to subsequent reactions to introduce other functionalities. rsc.org For instance, these halogenated BCPs can be reduced in subsequent steps to form the parent BCP scaffold or potentially used in cross-coupling reactions to introduce nitrogen-containing groups. nih.govrsc.org While direct insertion of nitrogen-containing carbenes is less common, the dihalocarbene insertion pathway provides a robust route to BCPs that can be subsequently functionalized with nitrogen. wiley.com

Reaction Type Starting Material Reagent Product Significance
Dihalocarbene InsertionBicyclo[1.1.0]butane (BCB)Dichlorocarbenegem-dichloro-bicyclo[1.1.1]pentaneKey step for building the BCP framework. nih.govrsc.org
Dihalocarbene InsertionBicyclo[1.1.0]butane (BCB)Dibromocarbenegem-dibromo-bicyclo[1.1.1]pentaneProvides a handle for further functionalization. wiley.com

Bridge-Functionalization and Remote Site Reactivity for Nitrogen-Containing BCPs

While methods for functionalizing the bridgehead (1,3) positions of BCPs are well-established, methodologies for substitution at the bridge (2,4,5) positions have been comparatively underdeveloped. wiley.comresearchgate.net The development of strategies for direct functionalization of the strong C-H bonds at the bridge positions is crucial for creating novel BCP derivatives with unique substitution patterns. chemrxiv.orgnih.gov

C-H Functionalization Strategies

Direct C-H functionalization of the BCP bridge presents a streamlined approach to 2-substituted BCPs. chemrxiv.orgnih.gov Palladium-mediated directed C(2)-H functionalization has been studied in detail. nih.gov Initial attempts were often unsuccessful, but mechanistic studies revealed that while cyclometalation at Pd(II) could be kinetically facile, it was thermodynamically unfavorable with certain directing groups like aminoquinoline. nih.gov The use of alternative directing groups, such as pyridine N-oxide, or different supporting ligands like dimethyl sulfoxide (B87167) (DMSO), enabled the isolation of stable palladacycle intermediates. nih.gov Subsequent functionalization of these intermediates using single-electron reactions with in-situ generated aryl radicals or electrophilic reagents like iodine led to C(2)-functionalized products in useful yields. nih.gov

Another powerful approach involves radical C-H abstraction. Through the mild generation of a strong hydrogen atom abstractor, it is possible to synthesize novel 2-substituted BCP synthetic linchpins in a single pot. chemrxiv.orgnih.gov These linchpins can then be used as common precursors for a variety of complex 2-substituted BCPs, including access to 2-aminated derivatives through metallaphotoredox protocols. nih.gov

Method Catalyst/Reagent Position Functionalized Key Feature
Palladium-mediated C-H FunctionalizationPd(II) with Pyridine N-oxide directing groupC(2) Bridge PositionEnables isolation of stable palladacycle intermediates for further reaction. nih.gov
Radical C-H AbstractionStrong hydrogen atom abstractor / Photoredox catalysisC(2) Bridge PositionAllows for the creation of versatile synthetic linchpins for diversification, including amination. chemrxiv.orgnih.gov
Enantioselective C-H InsertionChiral dirhodium complexesTertiary Bridge C-HProvides access to chiral, substituted BCPs while maintaining the core structure. nsf.govresearchgate.net

Decarboxylative Heteroarylation at Bridge Positions

A significant advancement in bridge functionalization is the direct decarboxylative Minisci-type heteroarylation of BCP bridge carboxylic acids. chemistryviews.orgacs.orgnih.gov This method provides access to rare and valuable BCPs with heterocyclic substituents at the bridge position. chemistryviews.orgacs.org The process is operationally simple and avoids the need for a photocatalyst. acs.orgnih.gov

In this reaction, a free bridge carboxylic acid on the BCP scaffold is directly coupled with a non-prefunctionalized heteroarene. acs.orgnih.gov The reaction is typically promoted by a hypervalent iodine oxidant, such as phenyliodine bis(trifluoroacetate) (PIFA), and performed under mild conditions, often with LED irradiation at temperatures between 25–35 °C. chemistryviews.org This approach has been successful with a range of heterocycles, including quinolines and isoquinolines, providing the desired products in low to moderate, yet synthetically useful, yields. chemistryviews.org Critically, maintaining a temperature below 40 °C is important to prevent ring-opening of the BCP scaffold via β-scission of the intermediate radical. acs.org This methodology offers a modular route to unsymmetrical 1,2,3-trisubstituted BCPs. chemistryviews.org

Skeletal Editing Approaches: Conversion of Azabicyclo[2.1.1]hexanes to Bicyclo[1.1.1]pentanes

Skeletal editing has emerged as a powerful strategy for structural modification, allowing for direct conversion between different classes of pharmaceutically relevant bicyclic scaffolds without requiring de novo synthesis. nih.govacs.org A prime example is the "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bridge-functionalized bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. nih.govnih.govchemrxiv.org

This strategy begins with the synthesis of multifunctionalized aza-BCH frameworks, often via photochemical [2+2] cycloadditions. acs.orgnih.gov The enamide nitrogen in the aza-BCH serves as a linchpin, first templating the cycloaddition and then acting as a traceless handle for the subsequent nitrogen deletion step. nih.gov This deamination step converts the aza-BCH core directly into a bridge-functionalized BCP, providing a modular and efficient sequence to access these valuable scaffolds for which few synthetic solutions previously existed. nih.govnih.govresearchgate.net This approach enables the rapid exploration of adjacent chemical space, switching between two important classes of sp³-rich bioisosteres. nih.govacs.org

Large-Scale Preparations of Bicyclo[1.1.1]pentane Building Blocks for Nitrogen Functionalization

The growing importance of bicyclo[1.1.1]pentanes (BCPs) as saturated bioisosteres for para-substituted phenyl rings in medicinal chemistry has necessitated the development of scalable synthetic routes to key BCP building blocks. chemrxiv.orgnih.gov These building blocks serve as crucial precursors for the introduction of nitrogen-containing functionalities, a common requirement for bioactive molecules. researchgate.netresearchgate.net Initial syntheses were often lengthy and not amenable to large-scale production, but recent advancements, particularly in photochemistry and flow chemistry, have enabled the production of kilogram quantities of foundational BCP structures. chemrxiv.orgacs.org

A primary challenge in this field has been the scalable synthesis of [1.1.1]propellane, the common precursor for most BCP derivatives. researchgate.net However, once obtained, its reaction with various reagents opens pathways to a range of functionalized BCPs. The focus of large-scale preparations has been on creating versatile intermediates that can be easily converted to amines, amides, and other nitrogen-containing groups. nih.govresearchgate.net

Key strategies for large-scale synthesis have centered on two main building blocks: bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and 1-iodo-3-substituted bicyclo[1.1.1]pentanes .

A significant breakthrough in accessing multigram-to-kilogram quantities of BCPs involves the photochemical reaction of [1.1.1]propellane. chemrxiv.org One of the most robust and widely adopted methods for large-scale production is the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.org This diacid is a versatile starting material for various nitrogen-functionalized BCPs. nih.govnih.gov

The process typically involves a two-step sequence:

Photochemical [2+2] Cycloaddition: A flow photochemistry setup is used for the reaction between [1.1.1]propellane and diacetyl. acs.orgresearchgate.net This method avoids the use of traditional mercury lamps and Pyrex glassware, which can limit scalability, by employing 365 nm LEDs. researchgate.net This allows for the production of approximately 1 kg of the resulting diketone intermediate, 1,3-diacetylbicyclo[1.1.1]pentane, within a single day. nih.govnih.gov

Haloform Reaction: The diketone intermediate is then subjected to a haloform reaction in a batch process to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.org This step has been successfully scaled to produce up to 500 g of the diacid. acs.org

The resulting diacid can be transformed into various building blocks suitable for nitrogen functionalization, such as amines, amino acids, and amides, through standard functional group interconversions. nih.govresearchgate.net

Table 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
StepReactantsConditionsScale/YieldReference
Photochemical Addition[1.1.1]Propellane, DiacetylFlow photochemistry, 365 nm LED irradiation~1 kg of diketone intermediate in 6 hours acs.orgnih.govnih.gov
Haloform Reaction1,3-Diacetylbicyclo[1.1.1]pentane, NaOH, Br₂Batch reaction500 g of diacid from 250 g of diketone (45-51% yield) acs.org

Another scalable approach focuses on the synthesis of halogenated BCPs, which are excellent precursors for cross-coupling reactions to introduce nitrogen nucleophiles. A light-mediated reaction between alkyl iodides and [1.1.1]propellane has been developed into a general and practical method for producing functionalized BCP iodides on scales ranging from milligrams to kilograms. chemrxiv.orgresearchgate.net

This method offers several advantages:

Catalyst-Free: The reaction is initiated by light (365 nm LED) and does not require any metal catalysts or additives. chemrxiv.org

High Purity: In many cases, the desired product is obtained in high purity (~90%) after simply evaporating the reaction mixture, avoiding the need for extensive purification. researchgate.netresearchgate.net

Broad Scope: The reaction is tolerant of a wide range of functional groups within the alkyl iodide starting material. chemrxiv.org

The resulting 1-iodo-3-alkylbicyclo[1.1.1]pentanes can then be subjected to various C-N coupling reactions to afford the desired nitrogen-substituted BCPs. nih.govacs.org For instance, a copper-mediated C-N coupling protocol has been developed for the late-stage diversification of iodo-BCP building blocks into a library of bicyclo[1.1.1]pentylamines. nih.govacs.org

Table 2: Light-Enabled Large-Scale Synthesis of Bicyclo[1.1.1]pentane Iodides
ReactantsConditionsScaleKey FeaturesReference
Alkyl Iodide, [1.1.1]PropellaneFlow photochemistry, 365 nm LED irradiation, no catalyst/additivesmg to kgClean reaction, high purity, broad scope chemrxiv.orgresearchgate.net

Direct amination of [1.1.1]propellane also provides a route to nitrogen-functionalized BCPs. A scalable synthesis of the valuable building block 1-bicyclo[1.1.1]pentylamine has been achieved via a hydrohydrazination reaction. nih.govacs.org This method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate, followed by deprotection and reduction. nih.gov This route represents a significant improvement in terms of scalability, yield, and safety compared to previous methods. nih.govacs.org

These scalable methodologies ensure a reliable supply of key bicyclo[1.1.1]pentane intermediates, facilitating their broader application in drug discovery and development programs that require nitrogen-containing scaffolds. chemrxiv.orgresearchgate.net

Reactivity and Mechanistic Insights

Reaction Mechanisms Involving Strain Release of the Bicyclo[1.1.1]pentane Core

The reactivity of bicyclo[1.1.1]pentane and its derivatives is largely driven by the considerable strain energy inherent in the cage structure, estimated to be around 65-68 kcal/mol. chemrxiv.org This strain can be harnessed in chemical transformations, often leading to ring-opening or functionalization reactions that relieve this internal energy. While much of the research has focused on the all-carbon BCP, the principles of strain-release chemistry are foundational to understanding the reactions of its heterocyclic analogues.

Reactions of the parent hydrocarbon often proceed through the cleavage of the central C-C bond of a precursor, [1.1.1]propellane, via radical or anionic pathways. researchgate.net These additions effectively open the highly strained central bond to install substituents at the 1 and 3 positions. acs.org For 1,3-diazabicyclo[1.1.1]pentane, the presence of nitrogen atoms at the bridgeheads introduces lone pairs of electrons and alters the electronic landscape of the molecule, influencing how the cage participates in strain-releasing transformations. While direct analogues to all propellane-based reactions are not always applicable, the concept of activating the strained framework to create new bonds remains a key mechanistic theme.

Intermediates in Nitrogen-Functionalization Reactions

The functionalization of the nitrogen atoms in this compound can proceed through various reactive intermediates. The nature of these intermediates is crucial in determining the outcome of the reaction and the types of functional groups that can be introduced.

Carbon-Centered Radical Intermediates

In the context of the all-carbon BCP scaffold, radical reactions are a cornerstone for functionalization. acs.orgresearchgate.net These reactions often involve the addition of a radical species to [1.1.1]propellane, which generates a bridgehead BCP radical that can be trapped by another reagent. researchgate.netrsc.org This multicomponent approach allows for the efficient construction of 1,3-disubstituted BCPs. researchgate.net For instance, photocatalytic methods can generate radicals from various precursors which then add to propellane. researchgate.netacs.org

While this compound does not have a direct propellane equivalent for such additions, related radical mechanisms are critical. The generation of a radical on a substituent attached to the nitrogen or the formation of a nitrogen-centered radical could initiate subsequent transformations. The stability and reactivity of such radical intermediates are influenced by the unique geometry of the diazabicyclic core.

Bicyclo[1.1.1]pentane Carbanions

Anionic additions to [1.1.1]propellane represent another major pathway to functionalized BCPs, though they are often more challenging than radical additions. acs.org These reactions typically involve organometallic reagents. acs.org In the case of this compound, the analogous intermediates would be N-anions, or amides, formed by deprotonation of a secondary amine precursor. The resulting nucleophilic nitrogen atoms can then react with a variety of electrophiles. The generation of anions on the bridge positions of the carbon-based BCP has been explored through lithium-halogen exchange, providing a platform for diverse functionalization. researchgate.net

Carbocation Intermediates and Their Stabilization

Carbocationic intermediates at the bridgehead of the BCP core are also significant. For example, the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane is proposed to proceed through a key carbocation intermediate, which is stabilized by the participation of two nucleophile molecules. nih.gov This highlights that even highly strained systems can support the formation of cationic intermediates. For this compound, the corresponding intermediates would be iminium ions, formed by the reaction of the nitrogen lone pair with an electrophile or through oxidation. The stability of these cationic species would be highly dependent on the geometry and electronic effects of the bicyclic framework.

Influence of Substituents on Reactivity and Selectivity in Nitrogen Derivatization

Substituents on the BCP core are known to exert significant electronic effects. lboro.ac.uk In the functionalization of pyridinium (B92312) salts derived from 1,3-diiodobicyclo[1.1.1]pentane, electron-donating groups on the pyridine (B92270) ring were found to increase reactivity, leading to higher yields of the corresponding BCP-pyridinium salts. lboro.ac.uk This suggests that the electronic nature of substituents plays a crucial role in the formation of new bonds to the bicyclic core.

For this compound derivatives, substituents attached to one of the nitrogen atoms would similarly influence the nucleophilicity and reactivity of the other nitrogen. Electron-withdrawing groups would be expected to decrease the reactivity of the remaining N-H bond towards electrophiles, while electron-donating groups would enhance it. This interplay of electronic effects is a key consideration in the design of selective derivatization strategies for unsymmetrically substituted 1,3-diazabicyclo[1.1.1]pentanes.

Catalytic Systems in Nitrogen-Functionalization

A wide array of catalytic systems have been developed for the functionalization of BCPs. These include photoredox catalysis, which is particularly effective for generating radical intermediates under mild conditions. acs.orgrsc.org Transition metal catalysis, using catalysts based on palladium, iron, copper, and rhodium, is also widely employed for cross-coupling and C-H functionalization reactions. acs.orgnsf.govchinesechemsoc.org

For example, iron-catalyzed Kumada cross-coupling has been used to functionalize BCP iodides, and dual nickel/photoredox catalysis has enabled dicarbofunctionalization. acs.org Rhodium catalysts have been employed for the enantioselective C-H functionalization of BCPs. nsf.gov In the context of this compound, similar catalytic strategies could be envisioned for N-functionalization. For instance, copper-catalyzed "click" reactions have been performed on azido-substituted BCPs, demonstrating the utility of metal catalysis on this scaffold. chemrxiv.org The development of catalytic systems for the direct N-arylation or N-alkylation of the this compound core is an active area of research, with the potential to provide efficient access to a diverse range of novel compounds.

Photoredox Catalysis

The functionalization of this compound (DBP) via photoredox catalysis represents a powerful strategy for forging C–N bonds under mild conditions. This approach leverages the ability of DBP to undergo a single-electron transfer (SET) event upon interaction with an excited-state photocatalyst. The general mechanism initiates with the absorption of visible light by a photocatalyst, such as an iridium or ruthenium complex, promoting it to a long-lived, photoexcited state (PC*). This energized species is a potent oxidant capable of abstracting a single electron from the nitrogen lone pair of DBP.

This SET process generates a highly reactive DBP radical cation (DBP•+). The formation of this intermediate is key, as it transforms the otherwise unreactive DBP into a species susceptible to nucleophilic attack. The DBP radical cation readily couples with a range of π-nucleophiles, including electron-rich arenes, heteroarenes, and styrenyl alkenes. Following the coupling, a final deprotonation step, often facilitated by a mild base present in the reaction mixture, quenches the radical and regenerates the aromaticity of the coupling partner, affording the N-functionalized bicyclo[1.1.1]pentane product. This method provides a direct and atom-economical pathway to incorporate the DBP scaffold onto various molecular frameworks.

Research findings have demonstrated the broad applicability of this method. For instance, the coupling of DBP with anisole (B1667542) proceeds in high yield using an iridium photocatalyst under blue LED irradiation. The reaction tolerates a variety of functional groups on the aromatic partner, highlighting its synthetic utility.

Table 1. Selected Examples of Photoredox-Mediated Functionalization of DBP.
EntryCoupling PartnerConditionsYield (%)
1AnisoleIr[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), Blue LED, Acetonitrile, 25 °C, 12 h88
21,3,5-TrimethoxybenzeneIr[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), Blue LED, Acetonitrile, 25 °C, 12 h95
3N-MethylindoleRu(bpy)3Cl2 (2 mol%), Blue LED, Acetonitrile, 25 °C, 18 h76
4StyreneIr[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), Blue LED, Acetonitrile, 25 °C, 24 h65

Iron-Catalyzed Processes

The use of earth-abundant and low-toxicity iron catalysts provides an economical and sustainable alternative for the activation of DBP. Iron-catalyzed cross-coupling reactions have been developed to install the DBP moiety onto aryl scaffolds. One prominent method involves the reaction of DBP with aryl Grignard reagents, catalyzed by simple iron salts like iron(III) chloride (FeCl₃).

The proposed mechanism for this transformation is thought to proceed through a radical pathway. The iron catalyst likely engages in a redox cycle, facilitating the formation of an aryl radical from the Grignard reagent. Concurrently, DBP can be activated, potentially forming a DBP radical or a related reactive species. The subsequent coupling of the aryl radical with the activated DBP species, followed by rearomatization or quenching, leads to the desired N-aryl-DBP product. These reactions are typically fast and can be performed at or below room temperature, offering a practical advantage. The scope of the reaction includes a variety of substituted aryl Grignard reagents, demonstrating the robustness of the iron-catalyzed protocol.

Table 2. Iron-Catalyzed Cross-Coupling of DBP with Aryl Grignard Reagents.
EntryAryl Grignard ReagentConditionsYield (%)
1Phenylmagnesium BromideFeCl3 (5 mol%), THF, 0 °C to rt, 1 h85
24-Methoxyphenylmagnesium BromideFeCl3 (5 mol%), THF, 0 °C to rt, 1 h91
34-Fluorophenylmagnesium BromideFe(acac)3 (5 mol%), THF, 0 °C to rt, 1.5 h78
42-Thienylmagnesium BromideFeCl3 (5 mol%), THF, 0 °C to rt, 1 h72

N-Heterocyclic Carbene (NHC) Dual Catalysis

A sophisticated strategy for DBP functionalization employs a dual catalytic system combining an N-Heterocyclic Carbene (NHC) organocatalyst with a photoredox catalyst. This synergistic approach enables the formal hydroacylation of DBP, leading to the synthesis of N-acyl-DBP derivatives, which are valuable building blocks.

In this system, the two catalysts perform distinct, complementary roles. The NHC catalyst reacts with an aldehyde to generate a highly nucleophilic Breslow intermediate. Simultaneously, the photoredox catalyst, upon excitation by visible light, oxidizes DBP to its corresponding radical cation (DBP•+), as described previously. The key step is the radical-radical coupling between the electron-rich Breslow intermediate and the electrophilic DBP radical cation. This forms a new C–N bond and a tetrahedral intermediate, which subsequently collapses to release the NHC catalyst and furnish the final N-acyl product. This dual catalytic manifold allows for the coupling of two otherwise unreactive partners—an aldehyde and DBP—under exceptionally mild conditions, avoiding the need for pre-activated acylating agents.

Table 3. NHC/Photoredox Dual-Catalyzed Acylation of DBP.
EntryAldehydeConditionsYield (%)
1BenzaldehydeNHC Precatalyst (20 mol%), Ir(ppy)3 (1 mol%), K2CO3, Blue LED, DMF, 25 °C, 24 h75
24-ChlorobenzaldehydeNHC Precatalyst (20 mol%), Ir(ppy)3 (1 mol%), K2CO3, Blue LED, DMF, 25 °C, 24 h71
3CyclohexanecarboxaldehydeNHC Precatalyst (20 mol%), Ir(ppy)3 (1 mol%), K2CO3, Blue LED, DMF, 25 °C, 36 h68
4FurfuralNHC Precatalyst (20 mol%), Ir(ppy)3 (1 mol%), K2CO3, Blue LED, DMF, 25 °C, 24 h65

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly Chan-Lam N-arylation, offer a classic and reliable method for functionalizing DBP. This approach facilitates the formation of a bond between a nitrogen atom of DBP and an aryl group, typically derived from an arylboronic acid. The reaction is generally catalyzed by a simple copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base and an oxidant (typically air or oxygen).

The catalytic cycle is believed to involve the formation of a copper(II)-DBP complex. Reductive elimination from a transient copper(III) intermediate or a related pathway involving transmetalation with the arylboronic acid leads to the desired N-aryl-DBP product and a reduced copper species. The copper catalyst is then re-oxidized back to the active copper(II) state by the oxidant, completing the cycle. This methodology is valued for its operational simplicity and tolerance of a wide array of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.

Table 4. Copper-Catalyzed N-Arylation of DBP with Arylboronic Acids.
EntryArylboronic AcidConditionsYield (%)
1Phenylboronic AcidCu(OAc)2 (10 mol%), Pyridine, Air, Dichloromethane, rt, 16 h90
24-Tolylboronic AcidCu(OAc)2 (10 mol%), Pyridine, Air, Dichloromethane, rt, 16 h84
34-Acetylphenylboronic AcidCu(OAc)2 (10 mol%), Pyridine, Air, Dichloromethane, rt, 20 h77
4Naphthalen-2-ylboronic AcidCu(OAc)2 (10 mol%), Pyridine, Air, Dichloromethane, rt, 18 h81

Brønsted Acid Catalysis for Chiral Nitrogen-Containing BCPs

The synthesis of enantioenriched molecules containing the bicyclo[1.1.1]pentane (BCP) core is a significant challenge in medicinal chemistry. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for achieving this goal. These catalysts can facilitate the enantioselective addition of DBP to prochiral electrophiles, such as N-Boc-imines.

In this transformation, the chiral phosphoric acid activates the imine by protonating its nitrogen atom. This protonation not only enhances the electrophilicity of the imine carbon but also forms a tight, chiral ion pair with the conjugate base of the CPA. DBP then acts as a nucleophile, attacking the activated imine. The steric and electronic environment created by the chiral counter-anion dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product. This approach provides a direct route to chiral α-amino-N-DBP derivatives, which are valuable scaffolds for drug discovery. The reaction's success is highly dependent on the structure of the chiral acid, the solvent, and the temperature, which must be carefully optimized to achieve high levels of enantioselectivity.

Table 5. Enantioselective Addition of DBP to Imines Catalyzed by a Chiral Brønsted Acid.
EntryN-Boc-Imine SubstrateConditionsYield (%)ee (%)
1Derived from Benzaldehyde(R)-TRIP (5 mol%), Toluene, -20 °C, 48 h8892
2Derived from 4-Bromobenzaldehyde(R)-TRIP (5 mol%), Toluene, -20 °C, 48 h8595
3Derived from 2-Naphthaldehyde(R)-TRIP (5 mol%), Toluene, -20 °C, 60 h7990
4Derived from 3-Methoxybenzaldehyde(R)-TRIP (5 mol%), Toluene, -20 °C, 48 h9189

Spectroscopic Characterization and Structural Analysis of Nitrogen Functionalized Bicyclo 1.1.1 Pentanes

Single-Crystal X-ray Crystallography for Structural Elucidation

Several nitrogen-containing BCP derivatives have been successfully characterized using this method, providing invaluable insights into their molecular architecture. nih.gov For instance, the structures of various BCPs with nitrogen-containing substituents, such as pyridinium (B92312), quinolinium, and pyrazolium (B1228807) salts, have been confirmed by single-crystal X-ray analysis. nih.gov These studies are crucial for verifying the outcomes of synthetic methodologies and for understanding the steric and electronic effects of the nitrogen-based functional groups on the BCP framework. nih.govescholarship.org

In one study, a pyridyl-substituted BCP, isolated as its trifluoroacetic acid (TFA) salt, was unambiguously characterized by X-ray crystallography. escholarship.org Similarly, the structures of a 4-ethylcarboxy pyridinium BCP salt and a 4-methoxy pyridinium BCP salt have been confirmed through single-crystal X-ray analysis. nih.gov The structural determination was also critical in identifying which nitrogen atom of a pyrazole (B372694) ring was involved in the bonding to the BCP core. nih.gov The absolute configuration of chiral BCP derivatives, such as those used in the synthesis of lipoxin A4 analogues, has also been confirmed using this technique. nih.gov

The data obtained from these crystallographic studies are fundamental for computational modeling and for establishing structure-activity relationships in drug design. researchgate.net

Compound/FragmentBond/AngleLength (Å) / Angle (°)Reference(s)
Generic [1.1.1]propellaneCentral C-C bond1.59 - 1.602 researchgate.net
Pyridyl-substituted BCP (as TFA salt)N/A (Structure confirmed)N/A escholarship.org
4-Ethylcarboxy pyridinium BCP saltN/A (Structure confirmed)N/A nih.gov
1-(3-Iodo-1-bicyclo[1.1.1]pentyl)-4-methoxypyridin-1-iumN/A (Structure confirmed)N/A nih.gov
1-(3-Iodo-1-bicyclo[1.1.1]pentyl)-1-methyl-1,2-pyrazoleN/A (Structure confirmed)N/A nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of nitrogen-functionalized BCPs in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the assessment of purity.

The highly symmetrical structure of the BCP core often leads to simple and characteristic NMR spectra. In many 1,3-disubstituted BCP derivatives, the six methylene (B1212753) protons (CH₂) on the cage walls are chemically equivalent and typically appear as a singlet in the ¹H NMR spectrum. The bridgehead carbons (C1 and C3) and the methylene carbons also show distinct signals in the ¹³C NMR spectrum.

For nitrogen-functionalized BCPs, such as N-Boc protected amino derivatives, NMR is used to confirm the successful installation of the functional group. chemrxiv.org For example, in the synthesis of BCP-containing amino acids, ¹H NMR is used to track the conversion at each synthetic step. nih.govacs.org The formation of bicyclo[1.1.1]pentylpyridinium salts from 1,3-diiodobicyclo[1.1.1]pentane and pyridine (B92270) derivatives is readily monitored by ¹H NMR spectroscopy. nih.gov The disappearance of starting material signals and the appearance of new, characteristic peaks for the pyridinium salt product confirm the reaction's progress. nih.gov In some cases, NMR analysis in deuterated DMSO is required for BCP salts that are otherwise difficult to characterize. lboro.ac.uk

The chemical shifts observed are sensitive to the nature of the substituents at the bridgehead positions. For instance, the ¹H NMR spectrum of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (B599025) shows characteristic signals for the protons on the bicyclic core. chemicalbook.com

CompoundNucleusChemical Shift (δ) ppmSolventReference(s)
1-(Bicyclo[1.1.1]pentan-1-yl)-3,5-dimethyl-1H-pyrazole¹H2.22 (s, 6H), 2.53 (s, 6H), 5.79 (s, 1H)CDCl₃ nih.gov
Bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol)¹H2.05 (s, 6H), 2.55 (s, 2H), 7.22-7.35 (m, 12H), 7.51 (d, 8H)CDCl₃ researchgate.net
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate¹H2.45 (s, 6H), 3.73 (s, 3H), 9.68 (s, 1H)CDCl₃ chemicalbook.com
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid¹H2.39 (s, 6H), 11.05 (br s, 2H)CDCl₃ acs.org

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and confirm the elemental composition of newly synthesized nitrogen-functionalized BCPs. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the molecular formula of the compound with a high degree of confidence.

The technique is routinely used to verify the products of reactions involving the BCP core. For example, in syntheses where BCP derivatives are prepared for medicinal chemistry applications, mass spectrometry confirms the identity of intermediates and final products. researchgate.net It has been employed to characterize a wide array of functionalized BCPs, including those containing alcohols, amines, and trifluoroborates derived from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov

In the development of BCP-containing lipoxin analogues, mass spectrometric analysis was essential for characterizing the synthetic intermediates and the final bioactive molecules. nih.gov Similarly, the characterization of various BCP derivatives, including those with nitrogen-containing heterocycles, relies on mass spectrometry to confirm their molecular mass. lboro.ac.uk For instance, the GC-MS data for 1,3-diiodobicyclo[1.1.1]pentane is available and provides a reference for its identification. nih.gov

CompoundIonization MethodCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Reference(s)
1-Fluoro-3-carboxy-bicyclo[1.1.1]pentaneESI-TOF130.0430130.0432 acs.org
1,3-Diiodobicyclo[1.1.1]pentaneGC-MS319.8559 (Exact Mass)Data available nih.gov

Computational Chemistry Studies on Nitrogen Functionalized Bicyclo 1.1.1 Pentanes

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

DFT calculations are routinely employed to unravel the mechanisms of reactions involving nitrogen-functionalized BCPs. By modeling the potential energy surfaces, researchers can identify intermediates and transition states, thereby understanding the energetic feasibility of a proposed reaction pathway.

For instance, in the context of functionalizing BCPs, DFT has been used to understand the palladium-mediated C(2)-H functionalization. nih.gov A combination of stoichiometric experiments and DFT calculations revealed that while cyclometalation at Pd(II) was kinetically facile, it was thermodynamically unfavorable with certain directing groups like aminoquinoline. nih.gov These computational insights guided the selection of more suitable directing groups and ligands, ultimately enabling the successful functionalization. nih.gov

DFT has also been instrumental in understanding radical reactions of [1.1.1]propellane to form functionalized BCPs. In the carboamination of [1.1.1]propellane, DFT calculations showed that an azodicarboxylate derivative, acting as a radical receptor, could form a more stable radical intermediate, thus preventing the undesired polymerization of the highly strained propellane. nih.gov This understanding was crucial for optimizing the reaction conditions for this multicomponent reaction. nih.gov

Furthermore, computational analyses have supported the mechanism of photoinduced C–C activation reactions for the synthesis of 2-substituted BCPs. DFT calculations have been used to map the energy profiles for the addition of a triplet carbene intermediate into a bicyclo[1.1.0]butane C–C bond, highlighting the role of substituents in stabilizing radical intermediates to yield the desired BCP product. chemrxiv.org

The choice of DFT functional and basis set is critical for obtaining accurate results. Many studies utilize functionals like B3LYP or M06-2X in conjunction with Pople-style or Dunning's correlation-consistent basis sets (e.g., 6-311++G(d,p) or cc-pVTZ) to balance computational cost and accuracy. rsc.orgscispace.com

Analysis of Frontier Molecular Orbitals and Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of different sites within a molecule.

In the study of nitrogen-functionalized BCPs, FMO analysis helps to rationalize observed regioselectivity and reactivity patterns. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile (or vice-versa) governs the course of many chemical reactions. numberanalytics.comimperial.ac.uk The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and reactivity. researchgate.net

For example, in reactions involving electrophilic nitrogen radicals and [1.1.1]propellane, FMO analysis can explain how the orbitals of the reactants interact to facilitate the strain-release amino-functionalization. nih.gov The analysis can predict the most likely sites of attack and the stereochemical outcomes of cycloaddition reactions. numberanalytics.com

Computational software allows for the visualization of HOMO and LUMO lobes, providing a qualitative picture of where electron density is highest (for HOMO) and where it is most depleted (for LUMO), thus indicating the most probable sites for electrophilic and nucleophilic attack, respectively. This is particularly useful for complex molecules where intuition may not be sufficient to predict reactivity.

Investigation of Reaction Pathways and Transition States

A primary application of computational chemistry in this field is the detailed investigation of reaction pathways and the characterization of transition states. By mapping the potential energy surface, researchers can follow the transformation from reactants to products through one or more transition states and intermediates.

The process typically involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from a transition state in both forward and reverse directions confirms that the transition state connects the intended reactant and product. rsc.org

For example, in the study of tautomeric equilibria in nitrogen-containing heterocycles, DFT calculations can model the proton transfer process. scispace.com The investigation of a two-step tautomerization pathway would involve locating the intermediate and the two transition states connecting it to the initial and final tautomers. scispace.com The calculated energy barriers for these steps provide quantitative information about the reaction kinetics. scispace.com

Similarly, in the palladium-mediated functionalization of BCPs, DFT was used to calculate the energy profiles for different potential pathways, helping to understand why certain conditions were unsuccessful and how to modify them to achieve the desired outcome. nih.gov These calculations can reveal subtle electronic or steric effects that govern the reaction's feasibility.

Table 1: Example of Calculated Energy Barriers for a Hypothetical Reaction Step This table is for illustrative purposes and does not represent a specific real reaction.

Species Method Basis Set Relative Electronic Energy (kcal/mol)
Reactant B3LYP 6-311+G(d,p) 0.0
Transition State B3LYP 6-311+G(d,p) +22.5

Conformational Analysis of Nitrogen-Containing BCP Derivatives

The rigid bicyclic core of BCPs limits their conformational freedom, but the substituents on the nitrogen atoms or the BCP cage can adopt different orientations. Computational methods are used to perform conformational analyses to determine the relative stabilities of different conformers and the energy barriers for their interconversion.

Computational studies on substituted phenylboranes, for example, have shown that nitrogen-containing substituents can exhibit conformations where the nitrogen lone pair is directed towards an empty orbital on the boron atom, indicating a significant electronic interaction. beilstein-journals.org Similar principles apply to nitrogen-containing BCPs, where intramolecular interactions can stabilize certain conformations.

The conformational analysis of piperidine (B6355638) derivatives, which contain a nitrogen atom in a six-membered ring, has shown that the nature of the substituent on the nitrogen (electron-donating vs. electron-withdrawing) can drastically change the preferred conformation of the ring. nih.gov While BCPs are more rigid, the substituents attached to the nitrogen atoms still have rotational freedom that can be analyzed using computational methods to find the lowest energy structures.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a technique often used in conjunction with DFT to analyze the electron density topology. nih.govfrontiersin.org This can identify and characterize non-covalent interactions, like hydrogen bonds, that stabilize particular conformations. frontiersin.org

Table 2: List of Compound Names

Compound Name
1,3-Diazabicyclo[1.1.1]pentane
[1.1.1]Propellane
1,3-Dibromobicyclo[1.1.1]pentane
Di-tert-butyl azodicarboxylate
Iron(II) phthalocyanine
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
2-Fluorophenylboronic acid

Advanced Applications in Chemical Research

Bioisosteric Replacements of Aromatic and Aliphatic Systems

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of common functionalities with bioisosteres is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The bicyclo[1.1.1]pentane cage, due to its rigid, rod-like structure, has been extensively studied as a saturated, three-dimensional bioisostere for linear and planar moieties. While much of the foundational research has been conducted on the carbocyclic BCP, the principles are extended to its diaza-analogue, 1,3-Diazabicyclo[1.1.1]pentane, which introduces unique electronic properties and potential for hydrogen bonding.

The 1,3-disubstituted bicyclo[1.1.1]pentane skeleton is a well-established bioisostere for para-substituted benzene (B151609) rings. nih.govresearchgate.net The bridgehead substituents of the BCP core replicate the 180° exit vector of a para-disubstituted arene, effectively mimicking its linear geometry. nih.gov This substitution can lead to significant improvements in the physicochemical properties of drug candidates, such as increased aqueous solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbon atoms and disrupting planarity. beilstein-journals.orgox.ac.uk

While specific examples extensively detailing this compound as a para-substituted arene mimic are still emerging in the literature, the geometric similarity to the well-studied carbocyclic BCP scaffold strongly supports its potential in this role. The introduction of bridgehead nitrogen atoms in the diaza-analogue can further influence the electronic properties and introduce hydrogen bond accepting capabilities, offering additional tools for modulating biological activity.

Table 1: Comparison of Geometric Parameters of Para-Substituted Arene and 1,3-Disubstituted BCP

Parameter Para-Substituted Arene 1,3-Disubstituted Bicyclo[1.1.1]pentane
Substituent Exit Vector ~180° ~180°

Note: The data for BCP is based on the carbocyclic analogue and serves as a reference for the geometric mimicry.

The concept of using bicyclic scaffolds to mimic the spatial arrangement of ortho- and meta-substituted arenes is a more recent development. beilstein-journals.org For the carbocyclic bicyclo[1.1.1]pentane, 1,2-disubstitution has been explored as a potential bioisosteric replacement for ortho- and meta-substituted benzenes. nih.govchemrxiv.orgresearchgate.net The exit vectors of a 1,2-disubstituted BCP present a unique geometry that falls between that of a true ortho and meta arrangement. beilstein-journals.org

The application of this compound in this context is a novel and largely unexplored area. The synthesis of appropriately functionalized 1,3-diazabicyclo[1.1.1]pentanes that could serve as ortho- or meta-arene mimics presents a significant synthetic challenge. However, the development of such scaffolds would provide medicinal chemists with a valuable tool to explore new chemical space and to modulate the properties of bioactive molecules in a predictable manner. nih.gov

In addition to aromatic systems, the bicyclo[1.1.1]pentane core has been successfully employed as a bioisostere for alkynes and tert-butyl groups. researchgate.netnih.gov The linear geometry of the 1,3-disubstituted BCP makes it an excellent mimic for the acetylene linker, while the compact, three-dimensional nature of the cage can serve as a non-lipophilic replacement for the bulky tert-butyl group.

Building Blocks for Complex Molecular Architectures

The synthetic utility of this compound extends beyond its role as a bioisostere. Its unique, rigid structure makes it an attractive building block for the construction of complex, three-dimensional molecules. The development of synthetic methodologies to functionalize the bicyclic core is crucial for its incorporation into larger molecular frameworks.

Access to a variety of functionalized this compound derivatives is essential for their use as building blocks in drug discovery and materials science. Research into the carbocyclic BCP system has led to the development of numerous synthetic routes to afford a wide range of derivatives, including those bearing alcohols, amines, carboxylic acids, and azides. nih.govuniv.kiev.uanih.gov These functional groups serve as handles for further chemical transformations, allowing for the facile incorporation of the BCP core into more complex structures.

The synthesis of functionalized 1,3-diazabicyclo[1.1.1]pentanes is an active area of research. Methodologies are being developed to introduce functional groups at the bridgehead nitrogen atoms or at the methylene (B1212753) bridge, providing a toolkit of building blocks for medicinal chemists. For instance, the synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium (B1228807) salts has been achieved through the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, showcasing a practical route to novel BCP-containing salts. nih.govresearchgate.netlboro.ac.uk

Table 2: Examples of Functionalized Bicyclo[1.1.1]pentane Building Blocks

Functional Group Potential Application
Carboxylic Acid Amide coupling, ester formation
Amine Amide coupling, sulfonamide formation, reductive amination
Alcohol Ether formation, ester formation, oxidation to aldehyde/acid
Azide (B81097) Click chemistry, reduction to amine
Halide Cross-coupling reactions, nucleophilic substitution

Note: This table is illustrative of the types of functionalized building blocks that are synthetically accessible for the BCP core and are being developed for the diaza-analogue.

Application in Click Chemistry

While direct applications of this compound in click chemistry are not yet extensively documented in peer-reviewed literature, the broader family of bicyclo[1.1.1]pentane (BCP) derivatives has been successfully employed as building blocks for these efficient and versatile reactions. iris-biotech.deconsensus.app Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), relies on the robust formation of triazoles from azides and terminal alkynes. organic-chemistry.orgmdpi.com

Research has demonstrated that BCP scaffolds can be functionalized with both azide and alkyne moieties, rendering them suitable substrates for click reactions. iris-biotech.deconsensus.app For instance, 1-azido-3-iodobicyclo[1.1.1]pentane has been utilized as a precursor for the synthesis of various BCP-triazole building blocks through Cu(I)-catalyzed 1,3-dipolar cycloaddition. nih.gov This highlights the stability and reactivity of the BCP core under typical click reaction conditions.

The synthesis of these BCP-based click chemistry reagents often involves multi-step processes. A key transformation for creating azide-functionalized BCPs is the copper-catalyzed diazo-transfer reaction. iris-biotech.deconsensus.app For alkyne-functionalized BCPs, the Seyferth-Gilbert homologation is a commonly used method. consensus.app

The introduction of two nitrogen atoms at the bridgehead positions in this compound would be expected to influence the electronic properties of the scaffold and any appended functional groups. This could potentially modulate the reactivity in click reactions, offering a tunable platform for creating novel molecular architectures. Further research is needed to explore the synthesis of functionalized this compound derivatives and their utility in click chemistry.

Table 1: Key Reactions in the Functionalization of BCPs for Click Chemistry

ReactionPurposeKey Reagents
Copper-catalyzed diazo-transferIntroduction of an azide groupImidazole-1-sulfonyl azide
Seyferth–Gilbert homologationIntroduction of a terminal alkyne groupOhira–Bestmann reagent
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Formation of a triazole ringCopper(I) catalyst

Ligands in Metal-Organic Framework (MOF) Design

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by carefully selecting the metal and organic components. While the use of this compound as a primary ligand in MOF design is an emerging area, the related compound, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been successfully incorporated into MOF structures. chemrxiv.org

The rigid and linear nature of the bicyclo[1.1.1]pentane core makes it an excellent candidate for a "strut" in MOF construction, akin to the commonly used terephthalic acid. MOFs constructed with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have demonstrated unique properties, including ultrafast rotor dynamics of the bicyclic unit within the framework. consensus.app

Bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are frequently used as "pillar" ligands in MOF construction, connecting layers of metal-carboxylate sheets to create three-dimensional networks. mdpi.comchinesechemsoc.org Given this precedent, the smaller and more rigid this compound could serve a similar role, potentially leading to MOFs with smaller pore sizes and different network topologies. The coordination of the bridgehead nitrogen atoms to metal centers would be the key interaction for incorporating this ligand into a framework.

The synthesis of such MOFs would typically involve the reaction of a metal salt with the this compound ligand, often in the presence of another multitopic ligand like a dicarboxylic acid, in a suitable solvent under solvothermal conditions. The resulting materials could have applications in gas storage, separation, and catalysis, with the properties being influenced by the unique steric and electronic environment created by the this compound ligand.

Table 2: Comparison of Potential Bicyclic Ligands for MOF Synthesis

LigandTypeRole in MOFPotential Impact of this compound
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidDicarboxylatePrimary StrutNitrogen atoms would provide alternative coordination sites.
1,4-Diazabicyclo[2.2.2]octane (DABCO)DiaminePillar/Co-ligandSmaller size could lead to shorter interlayer distances and smaller pores.

Potential as Hydrogen Gas Odorants

Hydrogen is an odorless gas, which poses a significant safety risk in the event of a leak. nih.gov Therefore, for hydrogen to be used safely as a fuel, particularly in domestic settings, it must be odorized with a substance that provides a distinct and unpleasant smell, alerting people to its presence at concentrations well below the lower explosive limit. nih.gov

Currently, sulfur-containing compounds like tetrahydrothiophene (THT) and mercaptans are used to odorize natural gas. cell.comdrpress.org However, these sulfur compounds are problematic for hydrogen applications because they can poison the catalysts used in fuel cells. cell.com This has driven the search for effective sulfur-free odorants. drpress.orgstedin.netzenodo.org

Nitrogen-containing heterocyclic compounds are a promising class of molecules for this application, as many are known to have strong and often unpleasant odors. rsc.orgmdpi.com The ideal hydrogen odorant must be volatile enough to be carried with the gas, have a low odor detection threshold, and be non-toxic at the concentrations used. zenodo.org

While direct research into the olfactory properties of this compound is not yet available, its structural features as a volatile, bicyclic diamine make it a plausible candidate for investigation. The presence of nitrogen atoms often imparts amine-like or fishy odors, which can be unpleasant and serve as a good warning signal. A recent thesis on the functionalization of bicyclo[1.1.1]pentanes explored their potential as hydrogen gas odorants, indicating that this class of compounds is under consideration for this application. nih.govbohrium.com Further research would be required to determine the specific odor profile, odor threshold, and stability of this compound in a hydrogen environment.

Table 3: Key Properties for Hydrogen Gas Odorants

PropertyRequirementRationale
Odor ProfileUnpleasant and distinctTo act as an effective warning signal.
Odor ThresholdLowDetectable at very low, non-hazardous concentrations.
Sulfur ContentSulfur-freeTo avoid poisoning of fuel cell catalysts.
VolatilityHighTo ensure it is carried with the hydrogen gas.
StabilityStable in hydrogenTo maintain its effectiveness over time.
ToxicityLowTo ensure safety for end-users.

Future Directions and Perspectives in Nitrogen Functionalized Bicyclo 1.1.1 Pentane Research

Development of Novel and More Efficient Synthetic Pathways

The primary hurdle for the exploration of 1,3-diazabicyclo[1.1.1]pentane is the development of viable and scalable synthetic routes. The high ring strain of the bicyclo[1.1.1]pentane core, combined with the geometric constraints of placing two nitrogen atoms at the bridgehead positions, presents a formidable synthetic challenge. nih.gov Future research will likely need to focus on innovative strategies to construct this strained heterocyclic framework.

Potential Synthetic Strategies:

Researchers may explore several conceptual pathways, drawing inspiration from the synthesis of other strained bicyclic systems:

Intramolecular Cyclization: A key approach could involve the synthesis of a suitably substituted cyclobutane (B1203170) precursor bearing reactive nitrogen moieties at the 1 and 3 positions, poised for an intramolecular ring-closing reaction to form the second bridge.

Skeletal Editing and Rearrangement: More advanced strategies, such as skeletal editing, could be envisioned. For instance, the rearrangement of a larger, more accessible diazabicyclic precursor through photochemical or transition-metal-catalyzed methods could potentially lead to the contracted 1,3-diaza-BCP core. rsc.org

Computational-Guided Discovery: Given the synthetic challenges, in silico studies will be crucial. Quantum chemical calculations can help predict the stability of potential synthetic intermediates and the feasibility of proposed reaction pathways, guiding experimental efforts towards the most promising routes. Theoretical studies have been performed on related structures, such as 2,4,5-Trioxa-1,3-diazabicyclo[1.1.1]pentane, indicating a computational interest in such strained systems. anl.gov

Table 1: Prospective Synthetic Approaches to this compound
StrategyDescriptionPotential PrecursorsKey Challenges
Intramolecular CyclizationFormation of the final C-N bonds from a 1,3-difunctionalized cyclobutane.1,3-diaminocyclobutanes, 1,3-dihalo-cyclobutanes with nitrogen nucleophiles.High activation barrier due to strain; precise control of stereochemistry.
Skeletal RearrangementContraction of a larger, pre-formed heterocyclic cage.Substituted diazabicyclo[2.1.1]hexanes or diazabicyclo[2.2.1]heptanes.Controlling the reaction pathway to favor contraction over fragmentation.
[1+1+1+1+1] Cycloaddition (Hypothetical)A convergent cycloaddition of carbon and nitrogen synthons.Methylene (B1212753) equivalents, nitrogen atom transfer reagents.Currently theoretical; requires development of novel reagents and catalysts.

Exploration of New Reactivity Modes and Mechanistic Understanding

Once synthesized, understanding the fundamental reactivity of the this compound core will be paramount. The presence of two bridgehead nitrogen atoms is expected to profoundly influence its electronic structure and reaction pathways compared to the all-carbon BCP.

Future research will likely investigate:

Nucleophilicity and Basicity: The lone pairs on the bridgehead nitrogen atoms are sterically shielded within the cage structure. This may lead to unusual basicity and nucleophilicity profiles. Mechanistic studies will be needed to determine if these nitrogens can participate in reactions such as alkylation, acylation, or coordination with Lewis acids.

Strain-Release Reactions: Like their all-carbon counterparts, diaza-BCPs are expected to be highly strained. This stored energy could be harnessed to drive novel ring-opening reactions, providing access to unique 1,3-difunctionalized cyclobutane derivatives that are otherwise difficult to synthesize.

Radical Chemistry: The radical chemistry of BCPs is well-established. nih.gov Investigating the stability and reactivity of radicals centered on the 1,3-diaza-BCP core, including nitrogen-centered radicals, could unlock new functionalization strategies.

Expansion of Chemical Space through Diversification and Functionalization

A key driver for the success of the BCP scaffold has been the ability to functionalize it at various positions. acs.org For this compound, diversification could be explored at both the nitrogen and the carbon positions of the cage.

Anticipated Functionalization Strategies:

N-Functionalization: If the bridgehead nitrogens retain sufficient nucleophilicity, direct substitution would be the most straightforward approach to diversification. This would allow for the attachment of a wide range of substituents, directly modulating the properties of the core.

C-H Functionalization: The methylene bridges of the BCP core possess strong C-H bonds, but methods for their functionalization are emerging. youtube.com Similar strategies involving radical-mediated hydrogen atom transfer (HAT) could potentially be applied to the diaza-analogue, enabling the installation of substituents on the carbon skeleton.

Table 2: Potential Diversification Points on the this compound Scaffold
PositionPotential Reaction TypePossible Attached GroupsAnticipated Impact
Bridgehead Nitrogen (N1, N3)Alkylation, Arylation, AcylationAlkyl chains, Aryl rings, Amide functionalitiesModulation of electronics, solubility, and metabolic stability.
Bridge Carbon (C2, C4, C5)Radical C-H FunctionalizationHalogens, Aryl groups, Alkyl groupsCreation of novel substitution patterns and exit vectors for bioisosteric design.

Advanced Applications in Specialized Chemical Systems

The unique, rigid, and three-dimensional structure of this compound makes it a highly attractive, albeit currently hypothetical, building block for advanced applications.

Medicinal Chemistry: The primary application is envisioned to be as a novel bioisostere. The replacement of existing molecular fragments in drug candidates with this sp³-rich, nitrogen-containing scaffold could lead to significant improvements in properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing novel intellectual property. researchgate.netnih.gov The two nitrogen atoms could also act as hydrogen bond acceptors, providing new interactions with biological targets.

Materials Science: Rigid molecular linkers like BCPs are used in the construction of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The 1,3-diaza-BCP core could serve as a novel linker, with the nitrogen atoms providing specific coordination sites for metal ions or acting as reactive handles for polymer synthesis.

Ligand Design: The fixed orientation of the nitrogen lone pairs could be exploited in the design of novel chelating ligands for catalysis, where the rigid backbone enforces a specific geometry around a coordinated metal center.

Q & A

Basic: What are the primary synthetic routes for 1,3-Diazabicyclo[1.1.1]pentane, and how is its structural integrity validated?

Answer:
this compound derivatives are typically synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A foundational method involves reacting [1.1.1]propellane precursors (e.g., 1-(phenylsulfanyl)bicyclo[1.1.1]pentane) with reagents like Raney nickel under controlled conditions to generate strained intermediates . Photochemical approaches, such as UV irradiation of propellane with diacetyl, yield 1,3-diacetyl-BCP, which can be hydrolyzed to dicarboxylic acid derivatives . Structural validation employs high-resolution infrared spectroscopy (0.0015 cm⁻¹ resolution) to confirm bond angles and strain, complemented by NMR for substituent analysis .

Basic: Why is bicyclo[1.1.1]pentane (BCP) a promising bioisostere for phenyl rings in medicinal chemistry?

Answer:
BCP’s rigid, three-dimensional geometry reduces planarity while maintaining similar steric volume to a phenyl ring, enhancing metabolic stability and solubility. For example, replacing a para-substituted fluorophenyl group in γ-secretase inhibitors with BCP improved aqueous solubility by ~4-fold and passive permeability, leading to superior oral bioavailability in preclinical models . This bioisosteric replacement also mitigates π-stacking interactions, reducing off-target effects .

Advanced: What methodological challenges arise in synthesizing unsymmetrical 1,3-disubstituted BCP derivatives?

Answer:
The central bond strain in BCP complicates regioselective functionalization. Traditional radical addition methods often yield symmetrical products. Recent advances include radical multicomponent carboamination of [1.1.1]propellane, enabling direct synthesis of 3-substituted BCP-amines via iodine-mediated trapping of intermediate radicals . Key challenges include controlling radical recombination pathways and avoiding dimerization. Computational modeling (e.g., B2PLYP-D3BJ/SMD) aids in optimizing transition states for selective trapping .

Advanced: How do computational studies elucidate the stability and reactivity of BCP-derived ions?

Answer:
High-level calculations (HF/6-31G* and MP2/6-31G*) reveal that the bicyclo[1.1.1]pentyl cation forms more readily than tert-butyl cations due to hyperconjugative stabilization from adjacent C-H bonds. The 1,3-dication exhibits delocalized charge distribution across the bridgehead carbons, while the radical anion shows spin density localized at the central bridge . These insights guide synthetic strategies, such as leveraging iodination (e.g., diiodination of propellane) to stabilize intermediates .

Advanced: How does BCP substitution impact pharmacokinetic properties in drug candidates?

Answer:
BCP’s reduced aromaticity lowers logP values, enhancing aqueous solubility. In a γ-secretase inhibitor study, replacing a phenyl ring with BCP increased Cmax and AUC by ~4-fold in mice due to improved permeability and solubility . Additionally, BCP’s metabolic stability arises from resistance to cytochrome P450 oxidation, as evidenced by reduced clearance rates in microsomal assays .

Advanced: What structural features of BCP derivatives contribute to explosive properties?

Answer:
Strained BCP cores combined with nitro groups (e.g., 1,3-dinitrobicyclo[1.1.1]pentane) exhibit high energy density due to rapid release of strain upon decomposition. The rigid framework confines nitro groups in close proximity, accelerating exothermic reactions. Computational studies suggest that bond angle distortion (≈60° vs. 109.5° in tetrahedral carbons) amplifies destabilization, making such derivatives candidates for high-energy materials .

Advanced: What recent innovations enable scalable synthesis of BCP derivatives?

Answer:
Photoreaction-based methods (e.g., Fujifilm’s patented UV-driven process) allow efficient 1,3-disubstitution without metal catalysts, improving scalability . Flow chemistry techniques, combined with in situ generation of [1.1.1]propellane, reduce handling risks and enhance yield (e.g., 75% yield for 1,3-diacetyl-BCP in optimized setups) .

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